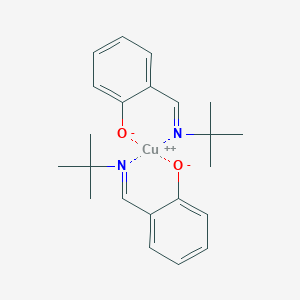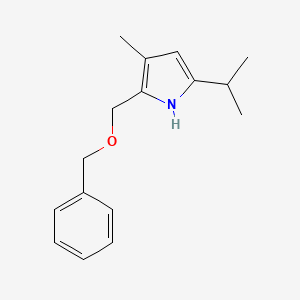
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyloxy group attached to the methyl group at the second position, an isopropyl group at the fifth position, and a methyl group at the third position of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-isopropylpyrrole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding the corresponding pyrrole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Pyrrole derivatives without the benzyloxy group.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2-((benzyloxy)methyl)-3-methyl-1H-pyrrole: Lacks the isopropyl group at the fifth position.
2-((benzyloxy)methyl)-5-isopropyl-1H-pyrrole: Lacks the methyl group at the third position.
2-((benzyloxy)methyl)-5-isopropyl-3-ethyl-1H-pyrrole: Contains an ethyl group instead of a methyl group at the third position.
Uniqueness
2-((benzyloxy)methyl)-5-isopropyl-3-methyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
917618-20-3 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
3-methyl-2-(phenylmethoxymethyl)-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C16H21NO/c1-12(2)15-9-13(3)16(17-15)11-18-10-14-7-5-4-6-8-14/h4-9,12,17H,10-11H2,1-3H3 |
InChIキー |
ZNGDUMFCEIQFNC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1)C(C)C)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
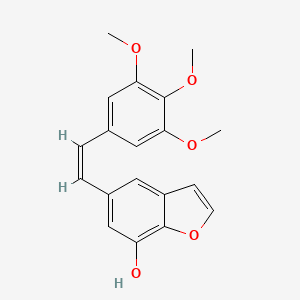
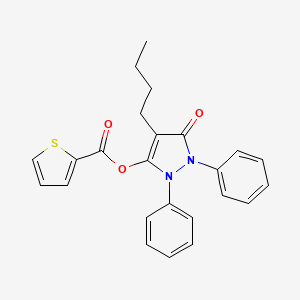
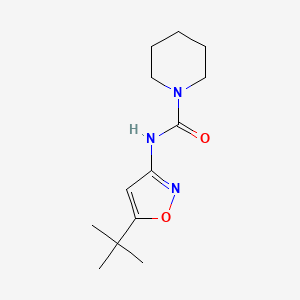
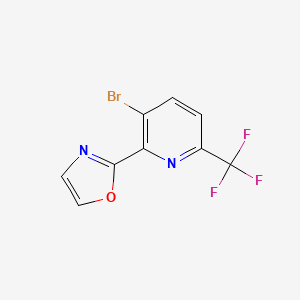
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)
![(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)


